molecular formula C15H15NO4S B2927534 Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477850-15-0

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate

Cat. No.: B2927534
CAS No.: 477850-15-0
M. Wt: 305.35
InChI Key: KVULRLBLSULCJC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate: is a chemical compound with the molecular formula C15H15NO4S and a molar mass of 305.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 3-amino-4-[(4-methylphenyl)sulfonyl]benzoic acid with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine , to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with halogenating agents like bromine or chlorine .

  • Nucleophilic Addition: Using nucleophiles like ammonia or alkylamines .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

  • Nucleophilic Addition: Formation of amides or substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a cell-permeable compound that targets β-catenin , making it useful in cancer research.

Medicine: The compound has been studied for its anti-proliferative properties against Wnt-dependent cancer growth both in vitro and in vivo.

Industry: It is used in the development of new synthetic drug molecules and other chemical products.

Comparison with Similar Compounds

  • Methyl 3-amino-4-[(3-methylphenyl)sulfonyl]benzenecarboxylate

  • Methyl 3-amino-4-[(2-methylphenyl)sulfonyl]benzenecarboxylate

  • Methyl 3-amino-4-[(4-methoxyphenyl)sulfonyl]benzenecarboxylate

Uniqueness: Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate stands out due to its specific substitution pattern on the benzene ring, which influences its biological activity and chemical reactivity.

This compound's unique properties and applications make it a valuable subject of study in various scientific fields. Its potential in cancer research and synthetic chemistry highlights its importance in advancing scientific knowledge and developing new therapeutic agents.

Properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVULRLBLSULCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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